5-Bromo-2,4-difluorobenzenesulfonyl chloride
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Overview
Description
5-Bromo-2,4-difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2BrClF2O2S and a molecular weight of 291.5 g/mol . It is a white to off-white crystalline solid that is moisture-sensitive and corrosive . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-difluorobenzenesulfonyl chloride typically involves the sulfonylation of 5-Bromo-2,4-difluorobenzene with chlorosulfonic acid . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction . The reaction mixture is then heated to a specific temperature to ensure complete sulfonylation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed from substitution reactions with amines.
Sulfonyl Hydrides: Formed from reduction reactions.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
5-Bromo-2,4-difluorobenzenesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-difluorobenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack . This leads to the formation of sulfonamide or sulfonate derivatives, depending on the nucleophile used . The molecular targets and pathways involved depend on the specific application and the compounds synthesized from it .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-difluorobenzenesulfonyl chloride: Similar structure but different substitution pattern.
3,4-Difluorobenzenesulfonyl chloride: Lacks the bromine substituent.
Uniqueness
5-Bromo-2,4-difluorobenzenesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other sulfonyl chlorides . The presence of both bromine and fluorine atoms enhances its electrophilicity and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
5-bromo-2,4-difluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-3-1-6(13(8,11)12)5(10)2-4(3)9/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNAPAYUOACKRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)S(=O)(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378348 |
Source
|
Record name | 5-bromo-2,4-difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287172-61-6 |
Source
|
Record name | 5-bromo-2,4-difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2,4-difluorobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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